2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol
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Overview
Description
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is an organosilicon compound widely used in organic synthesis. It is known for its role as a protecting group for alcohols, which helps in preventing unwanted reactions during complex synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorodimethylsilane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is extensively used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism by which 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol exerts its effects is through the formation of a stable silyl ether bond with alcohols. This bond is resistant to many reagents, thereby protecting the alcohol group during subsequent synthetic steps. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((Trimethylsilyl)oxy)ethanol
- 2-((Triisopropylsilyl)oxy)ethanol
Uniqueness
2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is unique due to its bulky silyl group, which provides enhanced steric protection compared to smaller silyl groups. This makes it particularly useful in complex synthetic procedures where selective protection is crucial.
Properties
Molecular Formula |
C10H24O2Si |
---|---|
Molecular Weight |
204.38 g/mol |
IUPAC Name |
2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |
InChI Key |
YLIFPAIIVODJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCO |
Origin of Product |
United States |
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